molecular formula C21H17ClFNO3 B4934275 4-[(4-chlorophenyl)methoxy]-N-(4-fluorophenyl)-3-methoxybenzamide

4-[(4-chlorophenyl)methoxy]-N-(4-fluorophenyl)-3-methoxybenzamide

Cat. No.: B4934275
M. Wt: 385.8 g/mol
InChI Key: ITVFBQVBHPYCAF-UHFFFAOYSA-N
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Description

4-[(4-chlorophenyl)methoxy]-N-(4-fluorophenyl)-3-methoxybenzamide is a synthetic organic compound known for its unique chemical structure and potential applications in various fields of scientific research. This compound is characterized by the presence of chlorophenyl, fluorophenyl, and methoxybenzamide groups, which contribute to its distinct chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-[(4-chlorophenyl)methoxy]-N-(4-fluorophenyl)-3-methoxybenzamide typically involves a multi-step process. One common method includes the reaction of 4-chlorophenol with methoxybenzoyl chloride in the presence of a base to form the intermediate 4-[(4-chlorophenyl)methoxy]benzoic acid. This intermediate is then reacted with 4-fluoroaniline under appropriate conditions to yield the final product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing optimized reaction conditions and catalysts to enhance yield and purity. Techniques such as microwave-assisted synthesis can also be employed to improve reaction efficiency and reduce production time .

Chemical Reactions Analysis

Types of Reactions

4-[(4-chlorophenyl)methoxy]-N-(4-fluorophenyl)-3-methoxybenzamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents to form corresponding quinones or other oxidized derivatives.

    Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride to yield reduced forms of the compound.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the chlorophenyl or fluorophenyl groups can be replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: :

Properties

IUPAC Name

4-[(4-chlorophenyl)methoxy]-N-(4-fluorophenyl)-3-methoxybenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H17ClFNO3/c1-26-20-12-15(21(25)24-18-9-7-17(23)8-10-18)4-11-19(20)27-13-14-2-5-16(22)6-3-14/h2-12H,13H2,1H3,(H,24,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ITVFBQVBHPYCAF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=CC(=C1)C(=O)NC2=CC=C(C=C2)F)OCC3=CC=C(C=C3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H17ClFNO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

385.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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